molecular formula C13F8N3NaO5S B3064851 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt CAS No. 221908-14-1

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt

Cat. No.: B3064851
CAS No.: 221908-14-1
M. Wt: 485.2 g/mol
InChI Key: NNHUPHMQAIKAQQ-UHFFFAOYSA-M
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Description

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of azido and tetrafluorobenzoic acid groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt typically involves the introduction of azido groups into the tetrafluorobenzoic acid framework. This can be achieved through a series of chemical reactions, including nucleophilic substitution and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt involves the formation of reactive intermediates upon exposure to specific conditions, such as light or heat. These intermediates can then interact with molecular targets, leading to covalent modifications. The pathways involved include the generation of nitrenes from the azido group, which can insert into various chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidobenzoic acid
  • 3-(4-Azidophenyl)propionic acid
  • 4,4′-Methylenebis(phenyl isocyanate)

Uniqueness

Compared to similar compounds, 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt is unique due to its tetrafluorinated benzoic acid structure, which enhances its reactivity and stability. This makes it particularly useful in applications requiring high precision and reliability .

Properties

IUPAC Name

sodium;4-(4-azido-2,3,5,6-tetrafluorobenzoyl)oxy-2,3,5,6-tetrafluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF8N3O5S.Na/c14-2-1(3(15)5(17)10(4(2)16)23-24-22)13(25)29-11-6(18)8(20)12(30(26,27)28)9(21)7(11)19;/h(H,26,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUPHMQAIKAQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F8N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376321
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221908-14-1
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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